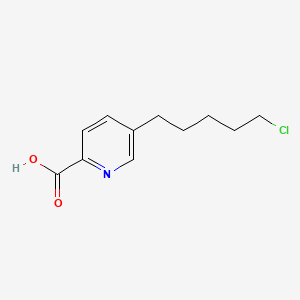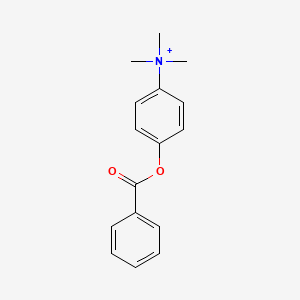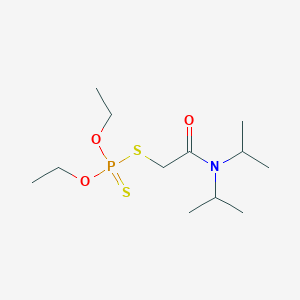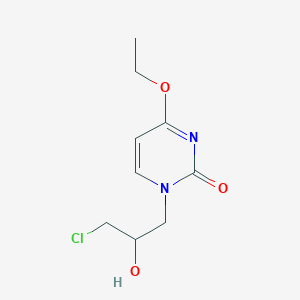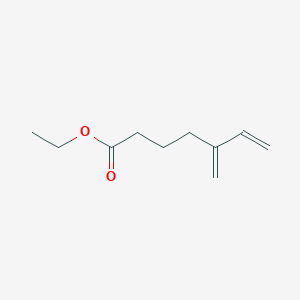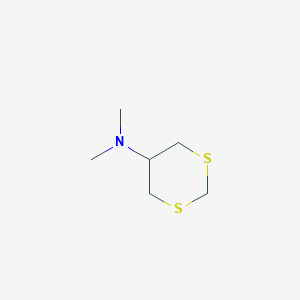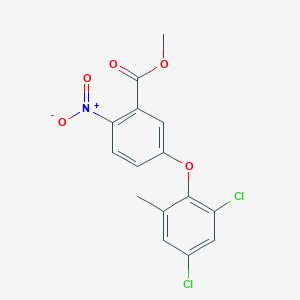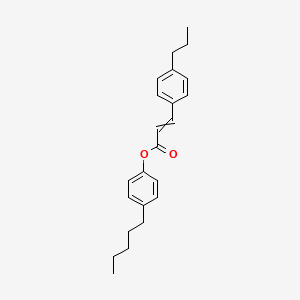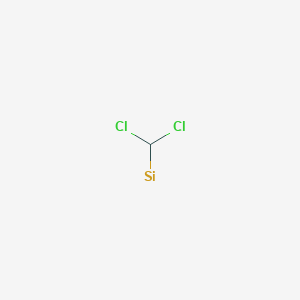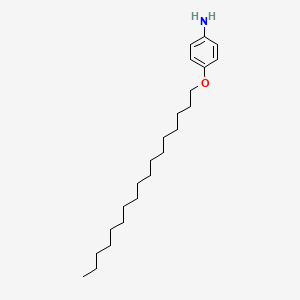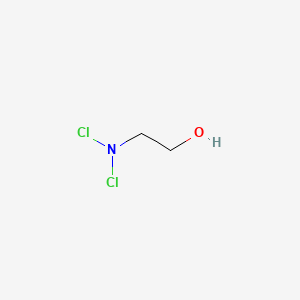
Cycloprop-2-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloprop-2-ene-1-carbonitrile is a highly reactive organic compound characterized by a strained three-membered ring structure with a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloprop-2-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of acetylene with ethyl diazoacetate in the presence of a rhodium catalyst. This method is operationally simple and provides a scalable route to cycloprop-2-ene derivatives . Another method involves the use of α-diazoesters with alkynes, which also yields cycloprop-2-ene carboxylates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for large-scale production. The use of rhodium-catalyzed reactions and diazo compounds are likely to be employed in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Cycloprop-2-ene-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The strained ring structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which cycloprop-2-ene-1-carbonitrile exerts its effects is primarily through its high ring-strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. In biological systems, cyclopropene derivatives can interact with molecular targets such as ethylene receptors and gibberellin biosynthesis pathways, affecting plant growth and development .
Vergleich Mit ähnlichen Verbindungen
Cycloprop-2-ene carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Cycloprop-2-en-1-oyl oxazolidinones: These compounds are more stable and are used in stereoselective synthesis.
3-methylcyclopropene: Another cyclopropene derivative, but with different stability and reactivity properties.
Uniqueness: Cycloprop-2-ene-1-carbonitrile is unique due to its nitrile group, which imparts different reactivity compared to other cyclopropene derivatives. This makes it particularly useful in the synthesis of nitrogen-containing compounds and in applications where the nitrile functionality is desired .
Eigenschaften
CAS-Nummer |
38693-83-3 |
|---|---|
Molekularformel |
C4H3N |
Molekulargewicht |
65.07 g/mol |
IUPAC-Name |
cycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C4H3N/c5-3-4-1-2-4/h1-2,4H |
InChI-Schlüssel |
GFKKDWJMXPLWJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



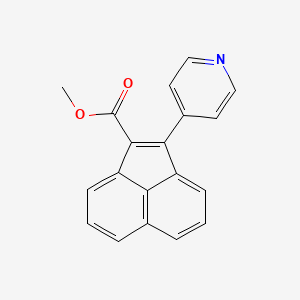
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
